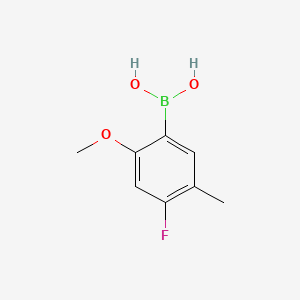

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-fluoro-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBDEWYWLMIDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716608 | |

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207428-92-9 | |

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, offering a reliable route from commercially available starting materials. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a four-step sequence commencing with the commercially available starting material, 4-fluoro-2-methoxyaniline. The overall strategy involves the introduction of a methyl group via a nitration-reduction-diazotization-methylation sequence, followed by conversion of the resulting aryl bromide to the target boronic acid through a lithiation-borylation reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on analogous procedures found in the literature and are intended to serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

This step involves the regioselective nitration of 4-fluoro-2-methoxyaniline. The methoxy group is a strong activating group, directing the nitration to the ortho and para positions. As the para position is blocked by the fluorine atom, and the position ortho to the methoxy and meta to the amino group is sterically hindered, the nitration is expected to occur at the position ortho to the amino group and meta to the methoxy group.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 4-Fluoro-2-methoxyaniline | C₇H₈FNO | 141.14 | 10.0 | 1.41 g |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 10 mL |

| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | 11.0 | ~0.7 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |

| Ice | H₂O | 18.02 | - | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (10.0 mmol) in dichloromethane (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 5°C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (11.0 mmol) to concentrated sulfuric acid (5 mL) at 0°C.

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-2-methoxy-5-nitroaniline.

Expected Yield: 75-85%

Step 2: Synthesis of 4-Fluoro-2-methoxy-5-methylaniline

This step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 4-Fluoro-2-methoxy-5-nitroaniline | C₇H₇FN₂O₃ | 186.14 | 7.5 | 1.40 g |

| Palladium on Carbon (10 wt. %) | Pd/C | - | - | 140 mg (10 mol%) |

| Methanol | CH₃OH | 32.04 | - | 50 mL |

| Hydrogen Gas | H₂ | 2.02 | - | 1 atm (balloon) |

| Celite® | - | - | - | As needed |

Procedure:

-

To a solution of 4-fluoro-2-methoxy-5-nitroaniline (7.5 mmol) in methanol (50 mL) in a round-bottom flask, add 10% palladium on carbon (140 mg).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methoxy-5-methylaniline. The product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Expected Yield: 90-98%

Step 3: Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

This transformation is achieved via a Sandmeyer reaction, where the primary aromatic amine is converted into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 4-Fluoro-2-methoxy-5-methylaniline | C₈H₁₀FNO | 155.17 | 6.5 | 1.01 g |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 39.0 | ~4.4 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.15 | 0.49 g |

| Copper(I) Bromide | CuBr | 143.45 | 7.8 | 1.12 g |

| Water | H₂O | 18.02 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

Preparation of the Diazonium Salt:

-

In a flask, dissolve 4-fluoro-2-methoxy-5-methylaniline (6.5 mmol) in a mixture of hydrobromic acid (48%, 4.4 mL) and water (10 mL).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.15 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C. The resulting diazonium salt solution should be used immediately in the next step.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (7.8 mmol) in hydrobromic acid (48%, 2.2 mL).

-

Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to give 1-bromo-4-fluoro-2-methoxy-5-methylbenzene.

-

Expected Yield: 60-75%

Step 4: Synthesis of this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithiation-borylation sequence. This involves a halogen-metal exchange with n-butyllithium followed by trapping of the resulting aryllithium species with an electrophilic boron source, such as triisopropyl borate.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | C₈H₈BrFO | 219.05 | 4.5 | 0.99 g |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 40 mL |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 5.0 | 2.0 mL |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 5.4 | 1.25 mL |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL |

| Hexane | C₆H₁₄ | 86.18 | - | As needed |

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-fluoro-2-methoxy-5-methylbenzene (4.5 mmol) in anhydrous THF (40 mL) in a flame-dried, three-necked flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 5.0 mmol) dropwise over 15 minutes, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (5.4 mmol) dropwise at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with hexane to afford this compound as a white solid.[1][2]

Expected Yield: 65-80%

Quantitative Data Summary

| Step | Product | Starting Material | Mol. Wt. ( g/mol ) | Typical Yield (%) | Purity (Typical) |

| 1 | 4-Fluoro-2-methoxy-5-nitroaniline | 4-Fluoro-2-methoxyaniline | 186.14 | 75-85 | >95% (after chromatography) |

| 2 | 4-Fluoro-2-methoxy-5-methylaniline | 4-Fluoro-2-methoxy-5-nitroaniline | 155.17 | 90-98 | >95% (crude) |

| 3 | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | 4-Fluoro-2-methoxy-5-methylaniline | 219.05 | 60-75 | >97% (after chromatography) |

| 4 | This compound | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | 183.98 | 65-80 | >98% (after recrystallization) |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental work, from the initial setup to the final product characterization.

References

In-Depth Technical Guide: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted arylboronic acid with the chemical formula C₈H₁₀BFO₃.[1] Its molecular weight is 183.97 g/mol .[1] This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1207428-92-9 | [2][3] |

| Molecular Formula | C₈H₁₀BFO₃ | [1] |

| Molecular Weight | 183.97 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | N/A |

| Purity | Typically ≥95% or ≥98% | [1] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C | [1][4] |

Note: Specific physical properties such as melting point and detailed spectroscopic data are not consistently available in public literature and may vary between suppliers. Researchers should refer to the Certificate of Analysis for specific batch data.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of aromatic and methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, such as the O-H stretch of the boronic acid and C-O and C-F bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Researchers can request spectroscopic data from commercial suppliers.[4]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific protocol for this compound is not detailed in the available literature, a representative procedure based on similar compounds is outlined below. This protocol should be considered a general guideline and may require optimization.

Workflow for the Synthesis of a Substituted Phenylboronic Acid

Caption: General synthesis workflow for arylboronic acids.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting aryl halide (1-bromo-4-fluoro-2-methoxy-5-methylbenzene) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the aryllithium species.

-

Borylation: Triisopropyl borate is then added dropwise at -78°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) with cooling in an ice bath.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography to yield the desired boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol:

-

Reagent Preparation: In a reaction vessel, this compound (1.2-1.5 equivalents), the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.

-

Solvent Addition and Degassing: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (nitrogen or argon) or by several freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to a specified temperature (typically 80-110°C) and stirred under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

Arylboronic acids are crucial intermediates in the synthesis of numerous pharmaceutical compounds and biologically active molecules.[5][6] The fluorine and methoxy substituents on the phenyl ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

While specific drug candidates synthesized directly from this particular boronic acid are not prominently featured in publicly accessible documents, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its use is particularly relevant in the development of treatments for cancer and inflammatory diseases.[5][6]

Safety and Handling

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1] Refrigeration at 2-8°C is recommended.[1][4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-Fluoro-2-methoxy-5-methylphenylboronic acid|lookchem [lookchem.com]

- 2. 4-Fluoro-2-methoxy-5-methylphenylboronic acid | 1207428-92-9 [chemicalbook.com]

- 3. 4-Fluoro-2-methoxy-5-methylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. 1207428-92-9|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

The fundamental properties of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid have been identified and are summarized below.

| Property | Value |

| CAS Number | 1207428-92-9 |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Storage Conditions | Store under inert atmosphere (Nitrogen or Argon) at 2-8°C |

Comparative Data for Structurally Related Compounds

To provide a predictive context for the physical properties of this compound, the following table presents data for analogous boronic acids. These compounds share key functional groups and substitution patterns, suggesting that their properties may offer an approximation for the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Fluoro-2-methylphenylboronic acid | 139911-29-8 | C₇H₈BFO₂ | 153.95 | 191-196 | Solid |

| 4-Fluoro-2-methoxyphenylboronic acid | 179899-07-1 | C₇H₈BFO₃ | 169.95 | 131-136 | Powder |

| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | 204-206 | Powder |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining essential physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The determination is typically performed using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady, slow rate (1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for reaction setup, purification, and formulation.

-

Solvent Selection: A range of solvents of varying polarity is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: Approximately 10-20 mg of the solute is placed in a small test tube. A small volume (e.g., 0.5 mL) of the chosen solvent is added.

-

Observation: The mixture is agitated vigorously. Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature.

-

Heating: If the compound is insoluble at room temperature, the mixture may be gently heated to assess temperature-dependent solubility.

-

Classification: The compound's solubility is then characterized as soluble, sparingly soluble, or insoluble in each of the tested solvents.

Application in Suzuki-Miyaura Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, essential in the synthesis of biaryl and polyaryl structures prevalent in pharmaceuticals and material science.

Solubility Profile of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H10BFO3 | [2][3] |

| Molecular Weight | 183.97 g/mol | [2][3][4] |

| Appearance | White to off-white powder | |

| Melting Point | 131-136 °C |

Qualitative Solubility Assessment

The solubility of boronic acids is largely dictated by the polarity of the solvent and the potential for hydrogen bonding.[5] The presence of the polar boronic acid moiety, along with the fluoro and methoxy groups, suggests that (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid will exhibit a preference for polar organic solvents. Based on general principles and data for similar compounds like phenylboronic acid, the following qualitative solubility profile can be anticipated.[5][6]

| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid group can act as a hydrogen bond donor and acceptor, readily interacting with protic solvents.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Moderately Soluble | The polarity of these solvents is sufficient to solvate the polar functional groups of the boronic acid. Phenylboronic acid exhibits high solubility in ketones like acetone.[5][6] |

| Ethers | Diethyl ether, Dioxane | Soluble to Moderately Soluble | Phenylboronic acid demonstrates high solubility in ethers.[6] |

| Halogenated | Chloroform, Dichloromethane | Moderately Soluble | Phenylboronic acid has been reported to have moderate solubility in chloroform.[6] |

| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. Phenylboronic acid shows very low solubility in hydrocarbons.[5][6] |

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following are two standard and reliable methods for this purpose.

Protocol 1: Dynamic Method (Turbidity Measurement)

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][7]

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[7]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or by using a luminance probe or a laser to detect the scattering of light by undissolved particles.[6][7]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for the dynamic method of solubility determination.

Protocol 2: Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted protocol for determining the equilibrium solubility of a compound.[5]

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Vials with tight-fitting caps

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter compatible with the solvent.

-

Dilution and Analysis: Dilute the filtered, saturated solution to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Measure the concentration of the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The choice of solvent is critical for the success of this reaction, impacting the solubility of reactants, catalyst, and base, and ultimately influencing reaction kinetics and yield.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids are susceptible to degradation, particularly through dehydration to form cyclic trimeric anhydrides (boroxines).[5][8] Moisture can also lead to hydrolysis.[5] Therefore, it is recommended to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (2-8°C).[2][3][5] Protection from light is also advisable.[5] When used in reactions, employing anhydrous solvents is recommended to maintain the integrity of the compound.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1207428-92-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-2-methoxy-5-methylphenylboronic acid|lookchem [lookchem.com]

- 4. 4-Fluoro-2-methoxy-5-methylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

stability and storage of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (4-Fluoro-2-methoxy-5-methylphenyl)boronic Acid

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in medicinal chemistry and organic synthesis.

Core Concepts in Boronic Acid Stability

Arylboronic acids are generally stable compounds, but they are susceptible to several degradation pathways that can impact their purity and reactivity over time.[1][2] The primary degradation route for arylboronic acids is protodeboronation, an aqueous process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3][4][5] Several factors can influence the rate of this and other degradation pathways, including pH, temperature, light, and the presence of oxidizing agents.

Stability Profile of this compound

While specific quantitative stability data for this compound is not extensively published, its stability profile can be inferred from the general behavior of substituted phenylboronic acids. The electron-donating methoxy and methyl groups on the phenyl ring are expected to influence its stability.

Key Factors Influencing Stability:

-

pH: The pH of the environment is a critical factor.[3][4] Arylboronic acids are most stable at neutral pH.[6] Both acidic and basic conditions can catalyze protodeboronation.[6]

-

Temperature: Elevated temperatures accelerate the rate of degradation. For long-term storage, refrigeration is recommended.[6][7][8]

-

Moisture: Exposure to moisture can lead to hydrolysis and decomposition.[6] Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. While this is a reversible process, the presence of water can facilitate other degradation pathways.

-

Light: While not as critical as other factors for many boronic acids, prolonged exposure to UV light can potentially lead to degradation. Storage in amber vials or in the dark is a good laboratory practice.

-

Oxidizing Agents: Strong oxidizing agents are incompatible with boronic acids and can lead to their decomposition.[6][7][8]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical principles:

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation.[6][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation.[6] |

| Container | Tightly sealed, opaque or amber container | To protect from moisture and light.[7][8][9] |

| Environment | Dry, well-ventilated area | To prevent moisture uptake and ensure safety.[7][8][9] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | To prevent chemical reactions that lead to degradation.[6][7][8] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[6]

Stability-Indicating HPLC Method

Objective: To quantify the parent boronic acid and separate it from potential degradation products over time under various stress conditions.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability. However, to minimize on-column hydrolysis, a mobile phase without a pH modifier can be advantageous.[10][11]

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Aliquot the stock solution into several vials.

-

Subject the vials to different stress conditions (e.g., elevated temperature, high humidity, exposure to light, acidic/basic conditions).

-

At predetermined time points, withdraw a sample from each vial.

-

Inject the samples onto the HPLC system.

-

Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

¹H NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively identify and semi-quantitatively monitor the degradation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

Solvent:

-

A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CD₃OD).

Procedure:

-

Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as a baseline.

-

Subject the NMR tube to the desired stress condition.

-

Acquire subsequent ¹H NMR spectra at regular intervals.

-

Monitor the decrease in the integration of the characteristic peaks of the starting material and the appearance of new signals from degradation products.

Visualizing Degradation and Stability Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Primary degradation pathways for this compound.

Caption: A typical experimental workflow for assessing the stability of a boronic acid.

Conclusion

While this compound is a versatile and valuable reagent, its stability is not absolute. By understanding the primary degradation pathways and adhering to proper storage and handling protocols, researchers can ensure the quality and reactivity of this compound, leading to more reliable and reproducible scientific outcomes. For critical applications, it is always recommended to perform stability studies under the specific conditions of use.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: 4-Fluoro-2-methoxy-5-methylphenylboronic acid (CAS No. 1207428-92-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-2-methoxy-5-methylphenylboronic acid, registered under CAS number 1207428-92-9. Based on an extensive review of available scientific literature and technical documentation, this compound is primarily utilized as a key building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. To date, there is no publicly available data on the intrinsic biological activity, specific signaling pathway modulation, or detailed in-vitro/in-vivo experimental protocols for this compound itself. Its principal application lies in its role as a synthetic intermediate in the development of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Chemical and Physical Properties

The fundamental physicochemical properties of 4-Fluoro-2-methoxy-5-methylphenylboronic acid are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1207428-92-9 | N/A |

| IUPAC Name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | N/A |

| Molecular Formula | C₈H₁₀BFO₃ | [1] |

| Molecular Weight | 183.97 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 318.5 ± 52.0 °C | [3] |

| Storage Temperature | 2-8°C in a dry area | [2] |

Synthetic Applications

The primary utility of 4-Fluoro-2-methoxy-5-methylphenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide. The fluorine and methoxy substituents on the phenyl ring of this particular boronic acid can influence the electronic properties and reactivity of the molecule, making it a valuable building block for creating structurally diverse and complex target molecules.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing 4-Fluoro-2-methoxy-5-methylphenylboronic acid.

Role as a Synthetic Intermediate

4-Fluoro-2-methoxy-5-methylphenylboronic acid has been cited in chemical literature and patents as a key intermediate in the synthesis of various more complex molecules. These applications include the development of:

-

Potential Anti-cancer Agents: The compound serves as a building block in the synthesis of novel compounds that are subsequently evaluated for their therapeutic potential in oncology.

-

Herbicides: Patents have described the use of this boronic acid in the preparation of new herbicidal agents.

It is important to note that in these contexts, the biological activity is associated with the final, more complex molecules, and not with the 4-Fluoro-2-methoxy-5-methylphenylboronic acid intermediate itself.

Safety and Handling

Based on available Safety Data Sheets (SDS), 4-Fluoro-2-methoxy-5-methylphenylboronic acid presents the following hazards:

-

Acute oral toxicity (Category 4) [2]

-

Skin corrosion/irritation (Category 2) [2]

-

Serious eye damage/eye irritation (Category 2A) [2]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [2]

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the manufacturer's SDS.

Conclusion

4-Fluoro-2-methoxy-5-methylphenylboronic acid (CAS No. 1207428-92-9) is a valuable synthetic intermediate in the fields of medicinal chemistry and agrochemical research. Its utility is primarily demonstrated through its participation in Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures. While it plays a crucial role in the synthesis of potentially bioactive compounds, there is currently no available scientific data to suggest that this compound possesses intrinsic biological activity or modulates any specific signaling pathways. Researchers and drug development professionals should view this compound as a specialized chemical building block rather than a biologically active agent.

References

In-Depth Technical Guide: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid, a key building block in modern organic synthesis and pharmaceutical development.

Core Molecular Data

This compound is an organoboron compound valued for its role as a versatile intermediate in creating complex organic molecules.[1] Its precise molecular characteristics are fundamental to its reactivity and application.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BFO₃ | [2] |

| Molecular Weight | 183.975 g/mol | [2][3] |

| CAS Number | 1207428-92-9 | [2][4][5] |

Logical Structure of this compound

The following diagram illustrates the logical relationship of the functional groups attached to the central phenyl ring. This specific arrangement of a boronic acid, a fluoro group, a methoxy group, and a methyl group dictates the compound's chemical properties and reactivity in cross-coupling reactions.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-methoxy-5-methylphenylboronic acid|lookchem [lookchem.com]

- 3. 4-Fluoro-2-methoxy-5-methylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. 1207428-92-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a key organoboron compound utilized extensively in organic synthesis. Its prominence stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This technical guide details a representative synthetic route for this compound, outlines its characterization, and provides an experimental protocol for its application in Suzuki-Miyaura cross-coupling.

Synthesis of this compound

While a singular "discovery" event for this specific boronic acid is not prominently documented in the literature, its synthesis follows well-established methodologies for the preparation of arylboronic acids. A common and effective approach involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.

A plausible synthetic pathway commences with 1-bromo-4-fluoro-2-methoxy-5-methylbenzene. The synthesis proceeds via a lithium-halogen exchange to form an aryllithium species, which is then reacted with a trialkyl borate. The final step is an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Table 1: Reagents and Conditions for Synthesis

| Step | Reagent/Material | Quantity | Conditions |

| 1 | 1-bromo-4-fluoro-2-methoxy-5-methylbenzene | 1.0 eq | Anhydrous THF, Argon atmosphere |

| 2 | n-Butyllithium (in hexanes) | 1.1 eq | -78 °C, dropwise addition |

| 3 | Triisopropyl borate | 1.2 eq | -78 °C, dropwise addition |

| 4 | 1M Hydrochloric Acid | Excess | Room temperature |

Procedure:

-

A solution of 1-bromo-4-fluoro-2-methoxy-5-methylbenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

n-Butyllithium is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C.

-

Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the addition of 1M aqueous hydrochloric acid and stirred vigorously for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 1207428-92-9[1][2][3][4] |

| Molecular Formula | C8H10BFO3[1] |

| Molecular Weight | 183.98 g/mol [1] |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C under inert gas[1] |

Table 3: Expected Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl protons with appropriate chemical shifts, integrations, and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom. |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight. |

| HPLC | A single major peak indicating high purity (typically >95%). |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.[5] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Table 4: Reagents and Conditions for Suzuki-Miyaura Coupling

| Component | Role | Typical Amount |

| Aryl Bromide | Electrophile | 1.0 eq |

| This compound | Nucleophile | 1.1 - 1.5 eq |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 1-5 mol% |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 eq |

| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction Medium | Anhydrous, Degassed |

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.

-

The degassed solvent and the palladium catalyst are added.

-

The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired biaryl compound.

General Experimental Workflow

The overall process from synthesis to a characterized final product follows a logical progression of synthesis, purification, and comprehensive analysis.

Caption: General workflow from synthesis to the final, verified product.

References

- 1. 4-Fluoro-2-methoxy-5-methylphenylboronic acid|lookchem [lookchem.com]

- 2. 4-Fluoro-2-methoxy-5-methylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. 4-Fluoro-2-methoxy-5-methylphenylboronic acid|å æçå° [klamar-reagent.com]

- 4. 1207428-92-9|this compound|BLD Pharm [bldpharm.com]

- 5. tcichemicals.com [tcichemicals.com]

literature review of substituted phenylboronic acids

An In-depth Technical Guide to Substituted Phenylboronic Acids in Drug Development

Introduction

Phenylboronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry and drug development.[1] Initially, boron-containing compounds were often overlooked due to concerns about potential toxicity.[1][2] However, this perception has shifted dramatically, especially following the clinical success of the proteasome inhibitor bortezomib.[1][3] Phenylboronic acids are characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. This functional group is a mild Lewis acid, generally stable, and easy to handle.[4] Its unique chemical properties, particularly its ability to form reversible covalent bonds with diols, have made it a versatile tool for a wide range of biomedical applications.[5]

This guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of substituted phenylboronic acids for researchers, scientists, and drug development professionals. It covers their role as enzyme inhibitors, their use in targeted drug delivery and sensing, and their function as crucial intermediates in pharmaceutical synthesis.

Synthesis of Substituted Phenylboronic Acids

The preparation of phenylboronic acids is well-established, with several common synthetic routes available to medicinal chemists.[1] One of the most prevalent methods involves the reaction of an organometallic intermediate, such as a Grignard reagent (arylmagnesium halide) or an organolithium species, with a trialkyl borate ester like trimethyl borate.[1][2][4] The resulting boronate ester is then hydrolyzed to yield the desired phenylboronic acid.[4] Other methods include the transition metal-catalyzed coupling of aryl halides with diboronyl reagents (a key step in the Suzuki-Miyaura reaction) and the direct C-H functionalization of aromatic rings.[1][4]

Caption: General workflow for the synthesis of phenylboronic acids via a Grignard reagent.

Mechanisms of Action and Therapeutic Applications

The utility of substituted phenylboronic acids in drug development stems from two primary chemical properties: their ability to act as transition-state inhibitors of serine proteases and their capacity to bind reversibly with 1,2- and 1,3-diols.

Enzyme Inhibition

The boron atom in phenylboronic acids can form a stable, reversible covalent bond with the hydroxyl group of catalytic serine residues found in the active sites of many enzymes.[6] This interaction forms a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, leading to potent and competitive enzyme inhibition.[6][7]

a) Proteasome Inhibition: The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins. Its inhibition is a validated strategy in cancer therapy. Phenylboronic acid derivatives, most notably bortezomib, were designed to replace the less stable aldehyde moiety in early peptide inhibitors, resulting in improved specificity and pharmacokinetic properties.[1] They act on the chymotrypsin-like activity of the proteasome.[8]

Caption: Signaling effects of proteasome inhibition by phenylboronic acids.

b) β-Lactamase Inhibition: Bacterial resistance to β-lactam antibiotics is a major public health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic.[6] Phenylboronic acids serve as non-β-lactam-based inhibitors of these enzymes, particularly Class A and Class C serine β-lactamases.[6][9] They form a dative covalent bond with the catalytic Serine residue (e.g., Ser70 or Ser64), effectively blocking the enzyme's active site.[6][9] The addition of substituents to the phenyl ring can improve binding affinity and pharmacokinetic properties.[6]

| Compound/Derivative | Target Enzyme | Ki (Inhibitory Constant) | Reference |

| Phenylboronic Acid (1) | AmpC β-lactamase | 83 nM | [6] |

| para-carboxyl derivative (11) | AmpC β-lactamase | 26 nM | [6] |

| m-triazole derivative (3) | KPC-2 | 2.3 µM | [7] |

| m-triazole derivative (3) | AmpC | 700 nM | [7] |

| Synthesized Triazole (5) | KPC-2 | 730 nM | [7] |

| Synthesized Triazole (10a) | AmpC | 140 nM | [7] |

Diol Binding for Sensing and Drug Delivery

Phenylboronic acids can reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as sugars (e.g., glucose) and sialic acid.[10][11] This interaction is pH-dependent and results in the formation of a cyclic boronate ester, which confers a negative charge to the boron atom.[11][12] This property is widely exploited in the development of smart drug delivery systems and biosensors.

a) Glucose-Responsive Systems: Polymers functionalized with phenylboronic acid can act as glucose-sensitive materials.[13] At physiological pH, an increase in glucose concentration drives the formation of boronate esters, increasing the negative charge and hydrophilicity of the polymer.[12] This change can trigger the release of a conjugated drug, such as insulin, providing a self-regulating delivery system for diabetes management.[12][13]

b) Cancer Targeting: Many cancer cells overexpress sialic acid, a sugar with a diol group, on their surface.[10][14] Nanoparticles functionalized with phenylboronic acid can selectively bind to these sialic acid residues, leading to enhanced cellular uptake in tumor cells compared to healthy cells.[10][14] This targeting strategy can be combined with other stimuli-responsive elements, such as sensitivity to the higher reactive oxygen species (ROS) levels in the tumor microenvironment, to achieve site-specific drug release.[14]

Caption: Workflow for targeted drug delivery using PBA-functionalized nanoparticles.

Structure-Activity Relationships (SAR)

The biological activity of phenylboronic acids can be finely tuned by adding substituents to the phenyl ring.[10] Modifications can alter the pKa of the boronic acid, its binding affinity, selectivity, and pharmacokinetic properties.[1][6]

-

Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethoxy) can lower the pKa of the boronic acid, facilitating diol binding at physiological pH.[12] This is crucial for applications like glucose sensing.

-

The position of substituents is critical. For instance, in β-lactamase inhibitors, a para-carboxyl group was found to improve binding affinity by interacting with Gln120 in the active site.[6]

-

Adding polar or ionizable groups can improve water solubility and other drug-like properties, which is important for overcoming the lipophilicity of some derivatives.[6]

| Compound | Substituent(s) | Target/Application | Activity (EC₅₀) | Reference |

| A24 | 2,5-dichloro | Antifungal (6 pathogens) | < 10 µg/mL | [15] |

| A30 | 3-chloro-4-fluoro | Antifungal (6 pathogens) | < 10 µg/mL | [15] |

| A49 | 2-chloro-5-trifluoromethoxy | Antifungal (B. cinerea) | 0.39 µg/mL | [15] |

Role as Synthetic Intermediates

Beyond their direct therapeutic applications, substituted phenylboronic acids are indispensable building blocks in pharmaceutical synthesis.[16] They are key reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[4][16] This reaction allows medicinal chemists to precisely construct the complex molecular scaffolds of many modern drugs, such as the anti-epileptic drug Perampanel.[16]

Experimental Protocols

General Synthesis of a Substituted Phenylboronic Acid (via Grignard Reaction)

This protocol is a generalized representation based on common laboratory methods.[4][17]

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of the appropriate substituted aryl bromide in anhydrous tetrahydrofuran (THF) dropwise. If the reaction does not initiate, a small crystal of iodine may be added. Stir the mixture at room temperature until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Workup and Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of aqueous sulfuric acid (e.g., 2 M H₂SO₄).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenylboronic acid can be purified by recrystallization or column chromatography.

β-Lactamase Inhibition Assay

This protocol is based on methods used for determining the inhibitory activity of boronic acids against β-lactamases like AmpC.[6][7]

-

Reagents and Buffers: Prepare a phosphate buffer at the desired pH (e.g., pH 7.0). Prepare stock solutions of the β-lactamase enzyme, the chromogenic substrate (e.g., nitrocefin), and the substituted phenylboronic acid inhibitor in a suitable solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well microplate, add the buffer, varying concentrations of the inhibitor, and the enzyme solution. Incubate the mixture for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25 °C) to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.

-

Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Calculate the IC₅₀ value by fitting the data to a dose-response curve. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion and Future Outlook

Substituted phenylboronic acids have transitioned from being niche chemical reagents to indispensable tools in modern drug discovery and development. Their diverse applications, from direct enzyme inhibition in oncology and infectious disease to the creation of sophisticated, stimuli-responsive drug delivery systems, highlight their remarkable versatility.[1][5] The ability to rationally design and synthesize derivatives with tailored properties through well-understood structure-activity relationships ensures their continued relevance.[6][8] Future research will likely focus on developing novel derivatives with improved pharmacokinetic profiles, enhanced target specificity, and the ability to overcome complex biological barriers, further solidifying the powerful role of the boronic acid pharmacophore in medicine.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

- 13. dovepress.com [dovepress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

Methodological & Application

Applications of (4-Fluoro-2-methoxy-5-methylphenyl)boronic Acid in Organic Synthesis: Application Notes and Protocols

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a versatile organoboron compound with significant applications in modern organic synthesis, particularly in the construction of complex biaryl structures. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl group, allows for the introduction of this specific phenyl moiety into a wide range of organic molecules. This is of particular interest to researchers in medicinal chemistry and materials science, where the electronic properties and metabolic stability of molecules can be fine-tuned by the presence of such substituted aromatic rings.

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, the boronic acid serves as the organoboron nucleophile that couples with various organic halides or triflates (electrophiles) to form a new biaryl compound.

Key Applications:

-

Synthesis of Pharmaceutical Intermediates: The substituted phenyl motif is a common feature in many biologically active compounds. This boronic acid can be used to synthesize precursors for potential drug candidates, including inhibitors of enzymes like GSK-3β and antagonists for receptors such as NMDA and CB1.[1]

-

Preparation of Biaryl Scaffolds: The Suzuki-Miyaura coupling enables the synthesis of a diverse library of biaryl compounds, which are important structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The specific substitution pattern of this compound allows for the creation of unique biaryl structures with tailored properties.

-

Development of Novel Organic Materials: The introduction of fluorinated and methoxy-substituted phenyl groups can influence the electronic and photophysical properties of organic molecules, making this boronic acid a valuable building block for the synthesis of new materials for applications in electronics and photonics.

Experimental Protocols:

While specific protocols for this compound are not extensively detailed in publicly available literature, a general and robust protocol for the Suzuki-Miyaura cross-coupling reaction can be adapted from established methods for similar fluorinated arylboronic acids. The following protocol provides a representative starting point for researchers. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation:

The following table summarizes common reaction components and conditions that can be varied for the optimization of the Suzuki-Miyaura coupling reaction with this compound.

| Parameter | Variation | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand can significantly impact reaction efficiency. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The strength and solubility of the base are crucial for the transmetalation step. |

| Solvent System | Toluene/Water, Dioxane/Water, DMF, THF/Water | A mixture of an organic solvent and water is commonly used. |

| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl chlorides. |

| Reaction Time | 2 - 24 hours | Reaction time depends on the reactivity of the substrates and the reaction conditions. |

Visualizations:

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction.

References

- 1. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Use of (4-Fluoro-2-methoxy-5-methylphenyl)boronic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its substituted phenyl ring, featuring a fluorine atom, a methoxy group, and a methyl group, allows for the introduction of a unique structural motif into target molecules. This functionalization is of significant interest in medicinal chemistry and drug discovery, as these groups can modulate the pharmacokinetic and pharmacodynamic properties of biologically active compounds, such as kinase inhibitors. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is the most common application for this boronic acid, enabling the synthesis of complex biaryl and heteroaryl structures.

Applications in Drug Discovery

The (4-Fluoro-2-methoxy-5-methylphenyl) moiety is a key component in the development of various therapeutic agents, notably kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The unique substitution pattern of this boronic acid can contribute to enhanced binding affinity, selectivity, and improved metabolic stability of the final drug candidate.

For instance, derivatives of this boronic acid are utilized in the synthesis of inhibitors for Janus kinases (JAKs) and Tec family kinases like ITK. These kinases are critical components of cytokine signaling pathways that regulate immune cell function. By incorporating the (4-Fluoro-2-methoxy-5-methylphenyl) group, researchers can fine-tune the interaction of the inhibitor with the ATP-binding pocket of the target kinase.

Cross-Coupling Reaction Data

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling reaction of this compound with a heteroaryl halide. It is important to note that optimal conditions can vary depending on the specific substrates used.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Pd(dppf)Cl₂ (4 mol%) | Cs₂CO₃ (3.4 equiv.) | Acetonitrile | 80-100 | 12 | Not Reported |

Note: The yield for this specific reaction was not explicitly reported in the source literature. The provided temperature and time are typical for similar Suzuki-Miyaura coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 - 1.5 equiv.)

-

Aryl or Heteroaryl Halide (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, Acetonitrile)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Specific Protocol: Synthesis of 3-(4-Fluoro-2-methoxy-5-methylphenyl)-5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

This protocol is based on a procedure described in patent literature for the synthesis of a kinase inhibitor intermediate.[1]

Materials:

-

5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv., 0.5434 mmol, 259.23 mg)

-

This compound (1.0 equiv., 0.5434 mmol, 100 mg)

-

Cesium Carbonate (Cs₂CO₃) (3.4 equiv., 1.86 mmol, 356.4 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (4 mol%, 0.0217 mmol, 22.17 mg)

-

Acetonitrile (anhydrous and degassed)

Procedure:

-

To a reaction vessel, add 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and this compound.

-

Add cesium carbonate to the mixture.

-

Add anhydrous, degassed acetonitrile.

-

Degas the resulting mixture by bubbling nitrogen or argon through it for 10 minutes.

-

Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of nitrogen.

-

Heat the reaction mixture to 80-100 °C and stir overnight (approximately 12 hours).

-

Monitor the reaction for the consumption of the starting materials.

-

Upon completion, cool the reaction to room temperature.

-

Work-up the reaction mixture by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

JAK-STAT Signaling Pathway and Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

References

Optimizing Suzuki Coupling Reactions: A Guide to Base Selection for (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals: This document provides detailed application notes and protocols for the selection of an appropriate base in the Suzuki-Miyaura cross-coupling reaction utilizing (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid. The choice of base is a critical parameter influencing reaction yield, rate, and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications. The reaction's efficiency is highly dependent on several factors, with the choice of base playing a pivotal role in the catalytic cycle. The base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step to the palladium center.[1] For electron-rich and sterically hindered substrates such as this compound, careful consideration of the base is paramount to achieve optimal results and minimize side reactions.

The Role of the Base in the Catalytic Cycle